N-cyclohexyl-2,4-diaminoaniline
Description
N-Cyclohexyl-2,4-dinitroaniline (C₁₂H₁₅N₃O₄) is a nitro-substituted aromatic amine characterized by a cyclohexyl group attached to the amino nitrogen and two nitro groups at the 2- and 4-positions of the benzene ring. Its molecular weight is 265.269 g/mol, and it is synthesized via nucleophilic aromatic substitution (SNAr) between 1-chloro-2,4-dinitrobenzene and cyclohexylamine in solvents like methanol or acetonitrile . The compound exhibits high electrophilicity due to the electron-withdrawing nitro groups, making it reactive toward nucleophilic agents. It is primarily used in kinetic and mechanistic studies of aromatic substitution reactions .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-N-cyclohexylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C12H19N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,13-14H2 |
InChI Key |
KGEIRVXZMNQILN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Kinetic and Mechanistic Comparisons
Reactivity studies in different solvents (methanol, acetonitrile, toluene) reveal significant differences:
Table 2: Second-Order Rate Constants (kA, L·mol⁻¹·s⁻¹) for Reactions with 1-Chloro-2,4-Dinitrobenzene
| Amine | Methanol | Acetonitrile | Toluene |
|---|---|---|---|
| Morpholine | 0.12 | 1.45 | 0.08 |
| Cyclohexylamine (CHA) | 0.08 | 1.10 | 0.05 |
| Aniline | 0.03 | 0.50 | 0.02 |
Analysis :
- Reactivity order: Morpholine > Cyclohexylamine > Aniline , inversely correlated with amine pKa (CHA: 10.6 > Morpholine: 8.3 > Aniline: 4.6). Stronger bases (higher pKa) are less nucleophilic in polar solvents due to solvation effects .
- Solvent polarity: Reactions proceed faster in acetonitrile (polar aprotic) than in methanol (polar protic), as methanol solvates amines, reducing nucleophilicity .
Substituent Effects on Physicochemical Properties
- Nitro groups in N-cyclohexyl-2,4-dinitroaniline increase molecular polarity and melting point compared to non-nitro analogs.
- Fluorine substitution (e.g., N-cyclohexyl-2-fluoroaniline) introduces electronegativity but lacks the strong electron-withdrawing power of nitro groups, resulting in lower reactivity .
- Morpholine derivatives exhibit higher solubility in polar solvents due to the oxygen atom in the morpholine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
